molecular formula C4H4N2OS B13106890 Isoxazole-3-carbothioamide

Isoxazole-3-carbothioamide

Cat. No.: B13106890
M. Wt: 128.15 g/mol
InChI Key: HDYAFWQNEJFVJB-UHFFFAOYSA-N
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Description

Isoxazole-3-carbothioamide is a heterocyclic compound that features an isoxazole ring with a carbothioamide group attached at the third position. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Isoxazole-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of isoxazole-3-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

Molecular Formula

C4H4N2OS

Molecular Weight

128.15 g/mol

IUPAC Name

1,2-oxazole-3-carbothioamide

InChI

InChI=1S/C4H4N2OS/c5-4(8)3-1-2-7-6-3/h1-2H,(H2,5,8)

InChI Key

HDYAFWQNEJFVJB-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=S)N

Origin of Product

United States

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